1-(4-Nitrophenyl)cyclobutanecarboxamide
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Overview
Description
1-(4-Nitrophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol This compound is characterized by a cyclobutane ring substituted with a 4-nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)cyclobutanecarboxamide typically involves the reaction of 4-nitrobenzoyl chloride with cyclobutanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-(4-Aminophenyl)cyclobutanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclobutanecarboxylic acid and 4-nitroaniline.
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxamide is not fully understood. it is believed to interact with specific molecular targets through its nitro and carboxamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
1-(4-Aminophenyl)cyclobutanecarboxamide: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 1-(4-Nitrophenyl)cyclobutanecarboxamide is unique due to its combination of a cyclobutane ring, a nitro group, and a carboxamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)11(6-1-7-11)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUYDAXZBMLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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